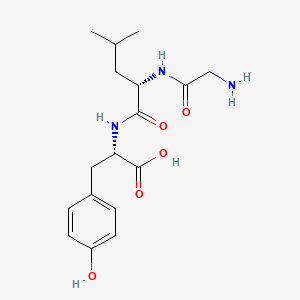

(S)-2-((S)-2-(2-Aminoacetamido)-4-methylpentanamido)-3-(4-hydroxyphenyl)Propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-10(2)7-13(19-15(22)9-18)16(23)20-14(17(24)25)8-11-3-5-12(21)6-4-11/h3-6,10,13-14,21H,7-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWYPMDMDYCKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962874 | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-24-5 | |

| Record name | NSC89639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Glycyl Leucyl Tyrosine and Its Analogues

Enzymatic Synthesis Approaches for Glycyl-leucyl-tyrosine

Enzymatic peptide synthesis offers a green and highly selective alternative to traditional chemical methods, often proceeding under mild conditions and without the need for extensive protecting group strategies. Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be employed in reverse to form these bonds under specific, kinetically or thermodynamically controlled conditions.

Exploration of Protease-Catalyzed Peptide Bond Formation for Tyrosine-Containing Peptides

The synthesis of tyrosine-containing peptides like Glycyl-leucyl-tyrosine can leverage the specificity of certain proteases. Chymotrypsin, a serine protease, is a prime candidate for such syntheses due to its strong preference for cleaving peptide bonds at the C-terminus of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. nih.govlibretexts.orgyoutube.com This specificity can be harnessed to catalyze the formation of the leucyl-tyrosine bond.

The general mechanism for a protease-catalyzed synthesis involves the reaction of an N-protected amino acid ester (the acyl donor) with another amino acid or peptide (the nucleophile). For the synthesis of Gly-Leu-Tyr, a possible strategy would involve the coupling of an N-protected Glycyl-leucine ester with tyrosine or a tyrosine derivative. Alternatively, the synthesis could proceed in a stepwise manner, first forming a Leu-Tyr dipeptide and then coupling it with a glycine (B1666218) derivative.

Studies have shown that enzymes like thermolysin-like proteases can also be effective in peptide synthesis. nih.gov Furthermore, research into the synthesis of the dipeptide Glycyl-L-tyrosine has demonstrated the utility of proteases from sources like Pseudomonas aeruginosa (PST-01 protease), which can function efficiently in the presence of organic solvents to improve the solubility of starting materials. sci-hub.se However, the efficiency of different amino acids as nucleophiles can vary significantly. For instance, in a chymotrypsin-catalyzed synthesis in frozen solutions, leucine (B10760876) was found to be an ineffective acyl acceptor, suggesting that the formation of the Leu-Tyr bond might be challenging under certain enzymatic conditions. nih.gov

Biocatalytic Optimization of Reaction Kinetics and Yields

Maximizing the yield of the desired tripeptide in an enzymatic synthesis requires careful optimization of several reaction parameters. The choice of enzyme, pH, temperature, solvent system, and substrate concentrations are all critical factors that influence the equilibrium and kinetics of the reaction.

The following table summarizes the optimized conditions from a study on the enzymatic synthesis of a Gly-Tyr precursor, which can serve as a starting point for optimizing the synthesis of Glycyl-leucyl-tyrosine.

| Parameter | Optimal Condition | Result |

| Enzyme | PST-01 protease | High stability in organic solvents |

| Solvent | 60% (v/v) Dimethylsulfoxide (DMSO) | Enhanced substrate solubility and yield |

| pH | 7.0 (Tris-HCl buffer) | Favorable for high equilibrium yield |

| Temperature | 40 °C | Maximum initial reaction rate |

| Yield | 81.9% (equilibrium) | Efficient synthesis of the precursor |

Table 1: Optimized reaction conditions for the PST-01 protease-catalyzed synthesis of a Glycyl-L-tyrosine precursor. Data sourced from Matsumoto et al. (2021). sci-hub.se

Stereoselective and Enantioselective Considerations in Glycyl-leucyl-tyrosine Enzymatic Synthesis

A significant advantage of enzymatic synthesis is the inherent stereoselectivity of enzymes, which typically recognize and process only L-amino acids, leading to the formation of stereochemically pure peptides. This is crucial as the biological activity of peptides is highly dependent on their stereochemistry.

However, ensuring complete stereoselectivity requires careful control of the reaction conditions, as some enzymes may exhibit relaxed specificity under non-optimal conditions, potentially leading to the formation of diastereomers. The stereochemical integrity of the product is a critical quality attribute. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to verify the stereochemistry of the synthesized peptides by comparing them to synthetically prepared standards of all possible stereoisomers. nih.gov The use of proteases that are highly specific for L-amino acids is paramount to avoid the formation of peptides containing D-amino acids, which could alter their structure and function. nih.gov

Chemical Synthesis Strategies for Glycyl-leucyl-tyrosine

Chemical peptide synthesis provides a versatile and well-established alternative to enzymatic methods. The two primary approaches are solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis involves the sequential coupling of amino acids in a homogenous solution. This classical approach requires the protection of the N-terminus of one amino acid and the C-terminus of the other, followed by activation of the free carboxyl group to facilitate peptide bond formation. After each coupling step, the product must be isolated and purified before the next amino acid can be added. youtube.com

Common steps in solution-phase synthesis include:

Protection: The amino group of the first amino acid (e.g., Glycine) is protected with a group like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc). The carboxyl group of the second amino acid (e.g., Leucine) is protected as an ester.

Coupling: The protected amino acids are coupled using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole. chemicalbook.com

Deprotection: The protecting groups are selectively removed to allow for the next coupling reaction.

Purification: The intermediate dipeptide is purified before coupling with the third amino acid (Tyrosine).

While this method allows for the synthesis of large quantities of peptide and purification of intermediates at each stage, it can be time-consuming and labor-intensive, especially for longer peptides. youtube.com

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Tripeptides

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides. In SPPS, the C-terminal amino acid (in this case, Tyrosine) is first anchored to an insoluble polymer resin. nih.gov The peptide chain is then assembled in a stepwise manner by adding the subsequent N-protected amino acids (Leucine, then Glycine).

The key advantage of SPPS is that excess reagents and by-products are removed by simple filtration and washing of the resin, which greatly simplifies the process and allows for automation. lsu.eduyoutube.com The most common strategy employs the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection, which is removed by a mild base like piperidine.

A typical SPPS cycle for synthesizing Glycyl-leucyl-tyrosine would involve:

Resin Loading: Fmoc-Tyr(tBu)-OH is attached to a suitable resin (e.g., Wang or Rink amide resin).

Deprotection: The Fmoc group is removed from the tyrosine residue.

Coupling: Fmoc-Leu-OH is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form the dipeptide.

Washing: The resin is washed to remove excess reagents.

Repeat: The deprotection and coupling steps are repeated with Fmoc-Gly-OH.

Cleavage and Deprotection: The completed tripeptide is cleaved from the resin, and all side-chain protecting groups (e.g., tBu on Tyrosine) are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).

Recent advancements in SPPS, such as the use of specialized tripeptide building blocks, can further streamline the synthesis of short peptides. nih.gov The table below shows typical coupling efficiencies for different amino acids in an automated fast-flow peptide synthesis system, highlighting that the amino acids in Gly-Leu-Tyr generally couple with high yields.

| Amino Acid | Average Coupling Efficiency (%) |

| Glycine | >99 |

| Leucine | >99 |

| Tyrosine | >99 |

Table 2: Representative coupling efficiencies for relevant amino acids in automated solid-phase peptide synthesis. High yields are crucial for the synthesis of pure peptides. Data adapted from general SPPS knowledge. nih.gov

Synthesis of Precursor and Intermediate Compounds for Glycyl-leucyl-tyrosine Production

The synthesis of Glycyl-leucyl-tyrosine is not a direct, one-pot reaction from its constituent amino acids but rather a stepwise process involving the preparation and coupling of key precursors and intermediates. The strategies often focus on building the peptide backbone sequentially, for instance, by first synthesizing a dipeptide intermediate such as Glycyl-L-tyrosine (Gly-Tyr).

One common pathway to Gly-Tyr involves the acylation of L-tyrosine with a protected glycine derivative. A well-documented method is the acyl chloride method, where L-tyrosine is reacted with chloroacetyl chloride under alkaline conditions to produce the intermediate N-chloroacetyl-L-tyrosine. chemicalbook.comgoogle.comgoogleapis.com This intermediate is then subjected to an ammonolysis reaction, typically using aqueous ammonia (B1221849), to replace the chlorine atom with an amino group, thereby forming Gly-Tyr. google.comgoogleapis.com Variations of this process aim to optimize yield and simplify purification. For example, a patented process describes carrying out the ammonolysis with concentrated ammonia water without a catalyst, followed by reduced-pressure distillation to remove excess ammonia and recrystallization from water to obtain the crude product. google.com This method avoids the use of catalysts like ammonium (B1175870) bicarbonate, which can complicate the purification process. google.com

Another approach involves preparing glycyl chloride hydrochloride from glycine and thionyl chloride, which then reacts with L-tyrosine in the presence of a de-acidifying agent to yield Gly-Tyr. chemicalbook.com This method is highlighted for its high yield, operational simplicity, and cost-effectiveness. chemicalbook.com

The synthesis of the intermediate N-chloroacetyl-L-tyrosine can also be performed by reacting L-tyrosine with chloroacetyl chloride in a methanol (B129727) solution under alkaline conditions, sometimes with the addition of a phase transfer catalyst to improve the reaction. google.com

The table below summarizes various approaches for the synthesis of the Glycyl-L-tyrosine intermediate.

| Product | Reactant 1 | Reactant 2 | Key Conditions/Reagents | Reported Yield | Reference(s) |

| N-chloroacetyl-L-tyrosine | L-tyrosine | Chloroacetyl chloride | Alkaline conditions | 50-59% | googleapis.com |

| N-chloroacetyl-L-tyrosine | L-tyrosine | Chloroacetyl chloride | Toluene, NaOH aqueous solution, Phase-transfer catalyst, -5 to 5 °C | Not specified | google.com |

| Glycyl-L-tyrosine | N-chloroacetyl-L-tyrosine | Concentrated ammonia water | No catalyst, 40-50°C for ammonia removal | High yield claimed | google.com |

| Glycyl-L-tyrosine | N-chloroacetyl-L-tyrosine | Aqueous ammonia, Ammonium bicarbonate | Purification via column chromatography required | Not specified | chemicalbook.com |

| Glycyl-L-tyrosine | L-tyrosine | Glycyl chloride hydrochloride | De-acidifying agent, water | High yield claimed | chemicalbook.com |

| Glycyl-L-tyrosine Crude | L-tyrosine | Glycyl chloride hydrochloride | Triethylamine, Ethanol, 0-15°C | 90% | google.com |

Once a dipeptide intermediate like Glycyl-tyrosine or Leucyl-tyrosine is formed, it can be coupled with the remaining amino acid (Leucine or Glycine, respectively) using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), to obtain the final Glycyl-leucyl-tyrosine tripeptide. nih.govcore.ac.uk

Abiotic and Prebiotic Chemistry Perspectives on Glycyl-leucyl-tyrosine Formation

The formation of peptides is a central topic in prebiotic chemistry, which seeks to understand how the building blocks of life, such as amino acids, could have assembled into functional polymers on the early Earth. nih.govacs.org The polymerization of amino acids to form peptides like Glycyl-leucyl-tyrosine is thermodynamically unfavorable in aqueous solutions, as it requires the removal of a water molecule for each peptide bond formed. frontiersin.org Therefore, researchers have investigated various scenarios that could have facilitated this condensation reaction under plausible prebiotic conditions.

Several key mechanisms have been proposed and experimentally supported for prebiotic peptide synthesis:

Wet-Dry Cycling: This mechanism involves cycles of hydration and dehydration, which could have occurred on shorelines or in evaporating pools. frontiersin.org During the dry phase, the concentration of amino acids increases, driving the condensation reaction to form peptide bonds. frontiersin.org

Mineral and Clay Catalysis: Many minerals and clays (B1170129) present on the early Earth could have acted as catalysts. nih.govfrontiersin.org Their surfaces can adsorb and concentrate amino acids, bringing them into close proximity and orienting them in a way that facilitates polymerization.

Activating Agents: Chemical activating agents, potentially present on the prebiotic Earth, could have provided the energy needed for peptide bond formation. Trimetaphosphate (P3m), a cyclic polyphosphate, has been shown to promote the synthesis of dipeptides and even cyclic dipeptides from amino acids in aqueous solutions under a wide range of pH and temperature conditions. frontiersin.org

While specific studies on the prebiotic formation of Glycyl-leucyl-tyrosine are scarce, the general principles of abiotic peptide synthesis can be applied. Its constituent amino acids—glycine, leucine, and tyrosine—fall into the category of proteinogenic amino acids whose prebiotic synthesis or extraterrestrial delivery is considered plausible. nih.govacs.org Glycine, the simplest amino acid, is readily formed in prebiotic chemistry experiments, and its presence has been confirmed in meteorites. frontiersin.org The synthesis of more complex amino acids like leucine and tyrosine from simple precursors such as hydrogen cyanide (HCN), ammonia, and carbonyl compounds is also an active area of research. nih.govnih.gov

Therefore, it is conceivable that in a prebiotic environment rich in these constituent amino acids, the random formation of various dipeptides and tripeptides, including Glycyl-leucyl-tyrosine, could have occurred through the mechanisms described above. nih.gov These early, randomly sequenced peptides may have been a crucial step toward the evolution of more complex, functional proteins. acs.org

Novel Synthetic Routes and Sustainable Glycyl-leucyl-tyrosine Production

Modern efforts in peptide synthesis focus on developing more efficient, sustainable, and environmentally friendly methods, moving away from classical chemical routes that often require harsh reagents and multi-step procedures with significant waste production. sci-hub.se

Enzymatic Synthesis represents a significant advancement in sustainable peptide production. Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific, non-aqueous conditions. sci-hub.se An organic-solvent stable protease, PST-01 from Pseudomonas aeruginosa, has been successfully used to synthesize a precursor of Glycyl-L-tyrosine, namely carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2). sci-hub.se This enzymatic approach offers high yields and operates under mild conditions. The reaction is typically performed in the presence of organic solvents like dimethyl sulfoxide (B87167) (DMSO) to increase the solubility of the amino acid substrates. sci-hub.se

The table below details the optimized conditions for the enzymatic synthesis of the Gly-Tyr precursor.

| Enzyme | Substrate 1 | Substrate 2 | Solvent | pH | Temperature | Max. Equilibrium Yield | Reference(s) |

| PST-01 Protease | Carbobenzoxy-glycine (Cbz-Gly) | Tyrosine amide (Tyr-NH2) | 60% (v/v) Dimethylsulfoxide (DMSO) | 7.0 (Tris-HCl buffer) | 30-40°C | 81.9% | sci-hub.seresearchgate.net |

Process optimization in traditional chemical routes also contributes to more sustainable production. This includes using less hazardous solvents, reducing the number of synthetic steps, and improving purification techniques to avoid costly and wasteful chromatography, such as replacing it with direct recrystallization. google.com

Structural and Conformational Analysis of Glycyl Leucyl Tyrosine

X-ray Crystallographic Investigations of Glycyl-leucyl-tyrosine

X-ray crystallography provides high-resolution insights into the three-dimensional arrangement of atoms within a crystal lattice, offering a static picture of the molecule's preferred conformation in the solid state. nih.gov

Determination of Glycyl-leucyl-tyrosine Crystal Structures and Polymorphs

The crystal structure of Glycyl-leucyl-tyrosine has been determined, revealing specific packing arrangements and intermolecular interactions. One study on a hydrated and dimethylsulfoxide solvated form of the peptide identified a triclinic crystal system with the space group P1. researchgate.net The unit cell parameters were determined to be a = 11.990(4) Å, b = 12.380(11) Å, c = 9.342(3) Å, with angles α = 83.92(5)°, β = 79.99(3)°, and γ = 84.60(6)°. researchgate.net This detailed crystallographic data provides the precise dimensions of the repeating unit within the crystal.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. While extensive studies on the polymorphism of Glycyl-leucyl-tyrosine are not widely reported, research on related amino acids like L-tyrosine has revealed the existence of different polymorphic forms, such as the α and β polymorphs. rsc.org The study of polymorphs is crucial as different forms can exhibit distinct physical properties.

Table 1: Crystallographic Data for Glycyl-leucyl-tyrosine 2.5 Hydrate Dimethylsulfoxide Solvate

| Parameter | Value |

|---|---|

| Formula | C17H25N3O5·(CH3)2SO·2.5H2O |

| Molecular Weight | 474.6 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 11.990(4) |

| b (Å) | 12.380(11) |

| c (Å) | 9.342(3) |

| α (°) | 83.92(5) |

| β (°) | 79.99(3) |

| γ (°) | 84.60(6) |

| Volume (ų) | 1241(1) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.27 |

Data from a study on a solvated crystal of Glycyl-L-leucyl-L-tyrosine. researchgate.net

Analysis of Backbone and Side-Chain Conformations in the Solid State

The side chains of the constituent amino acids also adopt preferred orientations, known as rotamers. mdpi.com The bulky isobutyl group of leucine (B10760876) and the phenolic ring of tyrosine are positioned to minimize steric hindrance and engage in favorable intermolecular contacts. mdpi.com The conformation of the leucine side chain in one of the independent molecules within the asymmetric unit of the Glycyl-leucyl-tyrosine solvate was found to be in a conformation typically observed for D-leucine residues. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs in Glycyl-leucyl-tyrosine Systems

The crystal packing of Glycyl-leucyl-tyrosine is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions involve the amide backbone, the terminal amino and carboxyl groups, and the hydroxyl group of the tyrosine side chain. The crystal structure of the hydrated and dimethylsulfoxide solvated form of Glycyl-leucyl-tyrosine reveals an anti-parallel pleated-sheet conformation. researchgate.net This arrangement is a common motif in peptide and protein structures, where adjacent peptide chains run in opposite directions and are linked by hydrogen bonds. The stability of the crystal lattice is further enhanced by van der Waals interactions between the nonpolar side chains. mdpi.com

Solution-State Conformational Studies of Glycyl-leucyl-tyrosine

In solution, peptides are conformationally more flexible than in the solid state, existing as an ensemble of interconverting structures. Spectroscopic techniques like NMR and CD are instrumental in characterizing this dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Ensembles

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce information about the average distances between protons and the torsion angles of the peptide backbone and side chains. nih.gov For peptides like Glycyl-leucyl-tyrosine, 2D NMR experiments, such as NOESY, can reveal through-space interactions between protons, which helps in defining the folded conformation. nih.gov These studies can provide insights into the populations of different conformations, such as random coils, β-turns, or helical structures, that exist in equilibrium. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Element Characterization

Circular dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. units.it The differential absorption of left and right-handed circularly polarized light by the chiral peptide bonds gives rise to characteristic CD spectra for different secondary structures like α-helices, β-sheets, and random coils. nih.govyoutube.com

Spectroscopic Probes of Peptide Flexibility and Dynamic Behavior

Spectroscopic techniques are powerful tools for investigating the flexibility and dynamic behavior of peptides in solution, providing information that complements the static picture from solid-state studies. While specific spectroscopic data solely for Glycyl-leucyl-tyrosine is not extensively detailed in the provided search results, general principles from studies on similar peptides can be applied.

Infrared (IR) spectroscopy, particularly linear-dichroic IR (IR-LD) spectroscopy, is used to determine the orientation of peptide groups and characterize the secondary structure. nih.gov For instance, in studies of tyrosine-containing dipeptides, IR spectroscopy helps in assigning characteristic bands and predicting molecular structures. nih.gov Vibrational Circular Dichroism (VCD) is another technique that provides information about the solution-state conformations of peptides, as demonstrated in studies of high glycine-tyrosine proteins. rsc.org

Double resonance spectroscopy techniques, such as UV-UV and IR-UV hole-burning spectroscopy, performed in the gas phase, allow for the characterization of individual conformers of a peptide. nih.govresearchgate.net For example, a study on tyrosine and its small peptides, tyrosyl-glycine (YG) and tyrosyl-glycyl-glycine (YGG), revealed that as the peptide chain lengthens, the number of stable conformers decreases despite the increase in the number of rotatable bonds. nih.gov This suggests that intramolecular interactions, such as hydrogen bonding, play a significant role in stabilizing specific folded structures. nih.gov

Influence of Solvent Environments on Glycyl-leucyl-tyrosine Conformation

The surrounding solvent environment plays a critical role in modulating the conformational preferences of peptides like Glycyl-leucyl-tyrosine. The presence of solvent molecules, particularly water, can stabilize certain conformations through hydrogen bonding and hydrophobic interactions.

As mentioned earlier, theoretical studies on glycyl residues suggest that water molecules are crucial in stabilizing conformations with high solvent accessibility, which deviate from the canonical helical structures. nih.gov Analysis of high-resolution protein structures has shown the presence of water molecules at distances suitable for hydrogen bonding with glycyl residues in these specific conformations. nih.gov

Computational Modeling and Simulation of Glycyl-leucyl-tyrosine Conformation

Computational methods provide a powerful avenue to explore the conformational landscape of peptides, offering insights that are often difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can be employed to model the dynamic behavior of Glycyl-leucyl-tyrosine in various environments. By simulating the movements of atoms over time, MD can map the accessible conformational space and identify the most probable structures. For instance, MD simulations of glycine-rich peptides have been used to understand how conformational flexibility influences their interactions with membranes. nih.gov These simulations can reveal how the peptide samples different conformations, such as β-sheet and polyproline II (PPII) structures. rsc.org Although a specific MD study on Glycyl-leucyl-tyrosine was not found, the methodology is well-suited to investigate its conformational landscape, particularly the flexibility of the glycine (B1666218) residue and the influence of the leucine and tyrosine side chains.

Quantum Chemical Calculations of Conformational Energies and Transitions

Quantum chemical calculations offer a high level of theory to investigate the energetics of different peptide conformations. Methods like Density Functional Theory (DFT) can be used to optimize the geometry of various conformers and calculate their relative energies. nih.govresearchgate.net This approach has been successfully applied to study the conformational preferences of tyrosine-containing dipeptides. nih.gov Such calculations can help in understanding the intrinsic stability of different folded and extended structures of Glycyl-leucyl-tyrosine, independent of environmental effects. Furthermore, quantum chemical calculations can be used to predict vibrational frequencies, which can then be compared with experimental spectroscopic data to validate the computed structures. nih.gov

In silico Prediction of Glycyl-leucyl-tyrosine Structural Preferences

In silico methods for structure prediction can provide valuable initial models for the conformation of Glycyl-leucyl-tyrosine. These methods often utilize fragment libraries or homology modeling based on known protein structures. While direct prediction for a short peptide like this might be less common than for larger proteins, the principles remain the same. The conformational preferences of the individual amino acid residues, such as the known tendency of glycine to adopt flexible conformations and the bulky nature of leucine and tyrosine, would be key parameters in such predictions. nih.gov The prediction of a β-sheet-like backbone conformation, as observed in the crystal structure, would be a likely outcome of such an in silico approach. nih.gov

Biochemical and Biological Research of Glycyl Leucyl Tyrosine

Enzymatic Hydrolysis and Metabolic Fate of Glycyl-leucyl-tyrosine

The breakdown of peptides is a critical process for the absorption and utilization of amino acids. Research into Glycyl-leucyl-tyrosine and similar peptides has illuminated the pathways and kinetics of their degradation.

In biological systems, the degradation of peptides is primarily carried out by a class of enzymes known as proteases. Exopeptidases, which cleave amino acids from the ends of peptide chains, are believed to be largely responsible for the rapid breakdown of small peptides. nih.gov Studies on analogous dipeptides like Glycyl-L-tyrosine have shown that when administered, the intact dipeptide is often undetectable in plasma, suggesting a swift and virtually complete elimination or utilization through hydrolysis. nih.gov This rapid breakdown is a key characteristic of its metabolic processing. The hydrolysis of the peptide bond releases the constituent amino acids, making them available to the body's metabolic pools.

Kinetic studies provide quantitative insights into the rate at which peptides are hydrolyzed. Research on the dipeptide Glycyl-L-tyrosine has demonstrated its rapid clearance from plasma. In one study involving healthy male subjects, intravenously administered Glycyl-L-tyrosine was rapidly hydrolyzed, with an elimination half-life of approximately 3.4 minutes. nih.gov This rapid disappearance from the bloodstream was accompanied by a corresponding and equimolar increase in the plasma concentrations of its constituent amino acids, glycine (B1666218) and tyrosine. nih.gov

The pH of the environment can also significantly influence the interaction of peptides with peptidases. For instance, the dipeptide Glycyl-L-tyrosine can act as either a substrate or an inhibitor for the enzyme carboxypeptidase A, depending on the pH. nih.gov At a lower pH, it undergoes hydrolysis, while at a higher pH, its monoionic form can chelate the zinc ion in the enzyme's active site, inhibiting its activity. nih.gov

A study on the acid-catalyzed hydrolysis of various dipeptides, including L-leucyl-L-tyrosine and glycyl-L-leucine, provided first-order rate constants for both hydrolysis and reversible sequence-inversion processes at different temperatures. rsc.org

Interactive Table: Kinetic Data for Related Peptides

| Peptide | Condition | Elimination Half-Life (t½) | Notes |

| Glycyl-L-tyrosine | Intravenous injection in healthy males | 3.4 ± 0.3 min | Rapidly cleared from plasma. nih.gov |

| L-alanyl-L-glutamine | Intravenous injection in healthy males | 3.8 ± 0.5 min | Similar rapid clearance to Glycyl-L-tyrosine. nih.gov |

Following the enzymatic cleavage of Glycyl-leucyl-tyrosine, the liberated amino acids—glycine, leucine (B10760876), and tyrosine—are readily utilized by the body. Studies in animal models using the related dipeptide Glycyl-L-tyrosine have provided clear evidence for this. In phenylalanine-deficient rats, parenteral administration of Glycyl-L-tyrosine led to normal plasma, liver, and kidney tyrosine concentrations, indicating that the tyrosine released from the dipeptide was effectively used to replenish the body's tyrosine pools. nih.gov The disappearance of the peptide was accompanied by a prompt increase in the concentrations of its constituent amino acids. nih.gov This efficient utilization supports normal growth and maintains intracellular and extracellular amino acid concentrations. nih.gov

Research on the transport of the dipeptide Glycyl-L-leucine in the rat small intestine showed that the transfer of leucine from the dipeptide into the intestinal cells was greater than that of glycine. nih.gov This suggests that in addition to the transport of the intact dipeptide, some superficial hydrolysis occurs at the intestinal brush border, releasing free amino acids for transport. nih.gov

Similarly, a study in neonatal piglets receiving total parenteral nutrition found that supplying tyrosine in the form of Glycyl-L-tyrosine significantly improved nitrogen retention. nih.gov Nitrogen retention increased from 67% at the lowest tyrosine intake to over 84% at higher intakes provided by the dipeptide. nih.gov

Interactive Table: Effect of Glycyl-L-tyrosine on Nitrogen Retention in Neonatal Piglets

| Tyrosine Intake (g/kg/day) | Nitrogen Retention (%) |

| 0.11 | 67% |

| 0.31 | 84% |

| 0.41 | 86% |

| 0.51 | 87% |

| 0.71 | 88% |

Peptide-Mediated Biochemical Interactions of Glycyl-leucyl-tyrosine

Beyond being a source of amino acids, peptides can also directly interact with and modulate the activity of enzymes and other biomolecules.

The interaction of Glycyl-leucyl-tyrosine and its analogues with enzymes can be complex, sometimes leading to modulation of enzyme activity. As previously mentioned, the dipeptide Glycyl-L-tyrosine exhibits pH-dependent reactivity with carboxypeptidase A, acting as a substrate under certain pH conditions and an inhibitor under others. nih.gov This inhibitory action at high pH is due to the chelation of the active site zinc ion by the monoionic form of the dipeptide. nih.gov

Furthermore, in a study of dipeptide transport in the rat small intestine, the transport of leucine from Glycyl-L-leucine was competitively inhibited by Glycyl-L-proline, indicating that these peptides may share a common transport mechanism. nih.gov This competition suggests a direct interaction of the peptide with the transport proteins responsible for its uptake.

Metal Ion Coordination Chemistry of Glycyl-leucyl-tyrosine

The interaction of peptides with metal ions is fundamental to many biological processes and has applications in the development of new materials. mdpi.com Peptides offer a rich variety of potential coordination sites through their terminal amino and carboxyl groups, peptide backbone carbonyls, and amino acid side chains. epfl.ch The tyrosine side chain, with its hydroxyl group, can participate in metal coordination. epfl.ch

The binding of peptides to metal ions can be characterized by their thermodynamic stability. Studies on amino acids and simple peptides show that transition metal ions like Cu(II), Zn(II), and Ni(II) form stable complexes. scirp.org The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scirp.org

For a tripeptide like Glycyl-leucyl-tyrosine, coordination with a metal ion such as copper(II) can involve multiple binding sites, including the N-terminal amine, deprotonated amide nitrogens of the peptide backbone, and the C-terminal carboxylate group. mdpi.comnih.gov The formation of these complexes is often cooperative, with the binding of one part of the peptide enhancing the binding of other parts. nih.gov For instance, studies on tripeptide recognition by metal-centered receptors have shown high association constants, demonstrating strong and selective binding. nih.gov The specific thermodynamic parameters (e.g., stability constants) for Glycyl-leucyl-tyrosine with various transition metals would depend on factors like pH and the specific metal ion involved.

Various spectroscopic techniques are employed to elucidate the structure of metal-peptide complexes.

Table 2: Spectroscopic Techniques for Characterizing Metal-Peptide Complexes

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identifies the functional groups (e.g., -NH2, -COOH, C=O) involved in coordination by observing shifts in their vibrational frequencies upon complexation. ijnc.irjocpr.com |

| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, which can help determine the coordination geometry around the metal ion. ijnc.ir |

| Electron Paramagnetic Resonance (EPR) | Used for paramagnetic metal ions like Cu(II) to provide detailed information about the coordination environment, symmetry, and nature of the metal-ligand bonds. mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Can be used to study the structure of diamagnetic complexes in solution, though the presence of paramagnetic ions can lead to signal broadening. |

| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths and angles within the coordination sphere. mdpi.com |

For a Glycyl-leucyl-tyrosine-metal complex, IR spectroscopy would likely show shifts in the stretching frequencies of the amine, carboxylate, and amide groups, confirming their involvement in binding the metal ion. jocpr.com EPR spectroscopy, in the case of a Cu(II) complex, could reveal the geometry of the coordination sphere, for example, distinguishing between a square planar or distorted octahedral environment. mdpi.com X-ray crystallography of a related compound, a Cu(II) complex with dibromo-L-tyrosine, revealed a polymeric structure where the carboxyl group bridges two copper ions, demonstrating the complex coordination possibilities. mdpi.com

Exploration of Bioactive Glycyl-leucyl-tyrosine Fragments and Potential Physiological Roles

Analysis of Structure-Activity Relationships within Glycyl-leucyl-tyrosine and Related Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent amino acids. For Glycyl-leucyl-tyrosine, its conformation and the specific arrangement of its functional groups determine its interactions with biological targets like enzymes and receptors.

X-ray crystallography studies on Glycyl-leucyl-tyrosine dihydrate have shown that the peptide backbone adopts a conformation similar to a β-pleated sheet. nih.gov The molecule exists in a zwitterionic form, with a protonated amino group and a deprotonated carboxyl group. This defined structure is crucial for its recognition by other molecules.

The importance of the tyrosine residue is significant. The phenolic side chain of tyrosine can engage in hydrogen bonding and aromatic stacking interactions, which are critical for binding to target proteins. Derivatizing the tyrosine side chain can dramatically alter a peptide's activity, a technique used to create "caged" peptides whose function can be switched on with light. nih.gov This highlights that the tyrosine residue in Glycyl-leucyl-tyrosine is likely a key determinant of its potential physiological roles.

Theoretical Frameworks for Peptide Bioactivity Prediction

The prediction of the biological activity of peptides such as Glycyl-leucyl-tyrosine through computational methods is a rapidly advancing field that complements and streamlines traditional experimental research. nih.gov These in silico approaches leverage the amino acid sequence and physicochemical characteristics of a peptide to forecast its potential biological functions, thereby accelerating the discovery of novel bioactive peptides. nih.govresearchgate.net Key theoretical frameworks include Quantitative Structure-Activity Relationship (QSAR) modeling, bioinformatics-based strategies, and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling technique that seeks to find a mathematical correlation between the chemical structures of molecules and their biological activities. nih.govresearchgate.net In the context of peptides, QSAR models are developed by correlating structural features with known bioactivities, such as antioxidant, antimicrobial, or antihypertensive effects. nih.govrsc.org

The process begins with the creation of a dataset of peptides with experimentally determined activities. researchgate.net Subsequently, numerical descriptors are generated to represent the peptide structures. These descriptors can be categorized as follows:

Topological and 3D Descriptors: These provide information on the connectivity and three-dimensional shape of the peptide. nih.gov

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like multiple linear regression or machine learning algorithms. nih.govacs.org This model is then validated to ensure its predictive accuracy before being used to estimate the bioactivity of new or unstudied peptides like Glycyl-leucyl-tyrosine. nih.gov The development of more sophisticated machine learning and deep learning approaches continues to improve the accuracy of these predictions. youtube.comnih.govresearchgate.net

| Descriptor Category | Examples | Relevance to Bioactivity |

|---|---|---|

| Physicochemical Properties | Hydrophobicity, Isoelectric Point, Molecular Weight | Influences solubility, membrane interaction, and receptor binding. |

| Amino Acid Composition | Frequency of specific amino acid types (e.g., aromatic, charged) | Certain amino acids are frequently found in peptides with specific activities (e.g., antioxidant, ACE-inhibitory). nih.gov |

| Sequence-Based Descriptors | Dipeptide or tripeptide composition, Autocorrelation vectors | Describes the local environment and patterns within the peptide sequence. |

| Structural/Topological Descriptors | van der Waals volume, Surface area, Connectivity indices | Relates the size and shape of the peptide to its ability to fit into a target binding site. |

Bioinformatics-Based Approaches

Bioinformatics tools offer another powerful avenue for predicting peptide bioactivity. nih.gov These methods often rely on comparing a query peptide sequence against extensive databases of known bioactive peptides. researchgate.net

Web-based servers and databases like BIOPEP-UWM™ and PepRank allow researchers to input a peptide sequence, such as Glycyl-leucyl-tyrosine, and receive a prediction of its potential bioactivities based on sequence homology to peptides with experimentally verified functions. nih.gov These platforms can predict a wide range of activities, including antioxidative, ACE inhibitory, and antimicrobial properties. nih.govku.ac.thoup.com The underlying principle is that peptides with similar sequences are likely to exhibit similar biological effects. nih.gov

Molecular Docking

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.orgnih.gov In the context of Glycyl-leucyl-tyrosine, molecular docking can be used to predict how the tripeptide might interact with a specific biological target, such as an enzyme or a cell surface receptor. jscimedcentral.comnih.govsemanticscholar.org

This method provides detailed, atom-level insights into the binding mode and affinity between the peptide and its target. longdom.org By analyzing the potential interactions, such as hydrogen bonds and hydrophobic interactions, researchers can formulate hypotheses about the peptide's mechanism of action. jscimedcentral.com For instance, if Glycyl-leucyl-tyrosine is shown to dock effectively into the active site of a key enzyme in a disease pathway, it could be prioritized for further experimental investigation as a potential therapeutic agent. nih.gov While powerful, the accuracy of molecular docking can be challenged by the inherent flexibility of peptides. mdpi.comnih.gov

These theoretical frameworks are often used in a complementary fashion. mdpi.commdpi.com For example, a high-throughput screening of a virtual peptide library might first be conducted using QSAR or bioinformatics tools to identify promising candidates, which are then subjected to more detailed analysis through molecular docking to elucidate their potential interactions with specific biological targets. mdpi.com

Degradation and Stability Studies of Glycyl Leucyl Tyrosine

Impact of Environmental Parameters on Glycyl-leucyl-tyrosine Stability

The chemical stability of Glycyl-leucyl-tyrosine is highly dependent on its surrounding environment, with pH, temperature, and solvent composition being the most influential factors.

The pH of the solution has a profound effect on the stability of peptides. nih.gov It determines the protonation state of the N-terminal amino group, the C-terminal carboxyl group, and the phenolic hydroxyl group of the tyrosine residue. These charge states influence the peptide's conformation and susceptibility to hydrolysis. As observed with Glycyl-L-tyrosine, pH can dictate whether the peptide acts as a substrate or an inhibitor for an enzyme, reflecting pH-induced changes in the peptide's structure and reactivity. nih.govnih.gov For many peptides, degradation pathways like deamidation are highly pH-dependent. nih.gov In general, peptide stability is often greatest in a slightly acidic pH range (around 4-6), with degradation rates increasing in highly acidic or alkaline conditions. For example, the dimerization rate of glycine (B1666218) was found to be nearly constant at pH 3–7 but increased significantly at alkaline pH. researchgate.net

Temperature is another critical factor. Increased temperature provides the activation energy needed for chemical degradation reactions to occur. nih.gov The degradation of glutamic acid, for instance, increases with rising temperature, leading to the formation of the more stable cyclic structure, pyroglutamic acid. researchgate.net Kinetic studies on dipeptide degradation have shown a clear trend where reaction rate constants for hydrolysis, sequence inversion, and cyclization all increase with temperature. nih.gov An activation energy of 88 kJ/mol was determined for the dimerization of glycine, indicating a significant temperature dependence. researchgate.net

| Parameter | Condition | Expected Impact on Glycyl-leucyl-tyrosine Stability | Rationale/Relevant Findings |

| pH | Low (Acidic) | Increased hydrolysis of peptide bonds. | Acid catalysis promotes the cleavage of amide bonds. youtube.com At low pH, the di-ionic form of Gly-Tyr is susceptible to hydrolysis. nih.gov |

| Neutral | Relatively stable, but enzymatic degradation can occur. | Peptide bonds are generally stable, but specific proteases can be active. quizlet.com | |

| High (Alkaline) | Increased degradation and potential for isomerization. | Base-catalyzed hydrolysis can occur. The dimerization rate of glycine increases at alkaline pH. researchgate.net | |

| Temperature | Low | High stability, slow degradation rates. | Low thermal energy minimizes the rate of hydrolytic cleavage and other degradation reactions. nih.gov |

| High | Decreased stability, rapid degradation. | Rate constants for degradation pathways like hydrolysis and isomerization increase significantly with temperature. nih.govresearchgate.net |

The composition of the solvent plays a crucial role in the stability of peptides by influencing their solvation and conformation. Glycyl-L-tyrosine is known to be easily soluble in water and has stable properties during temperature sterilization and long-term storage in aqueous solutions. chemicalbook.com

Studies on the solvation of Glycyl-L-tyrosine in mixtures of water and organic solvents (such as ethanol, propan-2-ol, and acetone) have shown that the properties of the solvent mixture significantly affect the peptide's solvation thermodynamics. chemicalbook.com Changes in the solvent environment can alter the peptide's three-dimensional structure, potentially exposing or protecting labile bonds from degradation. For instance, the conformation of the tripeptide Glycyl-L-leucyl-L-tyrosine has been observed to differ depending on the crystallization solvent, such as in a dihydrate 2-propanol solvate. nih.gov

The stability of peptides can also be dramatically different in non-aqueous or extreme environments. For example, the degradation of dipeptides in subcritical water (water at high temperature and pressure below its critical point) involves rapid sequence inversion and cyclization. nih.gov This highlights that the solvent is not merely a passive medium but an active participant in the chemical reactions that determine peptide stability.

Advanced Analytical Methodologies for Glycyl Leucyl Tyrosine Research

Chromatographic Techniques for Glycyl-leucyl-tyrosine Separation and Quantification

Chromatographic methods are indispensable for the separation of Glycyl-leucyl-tyrosine from complex matrices and for its precise quantification. These techniques form the cornerstone of quality assessment in synthetic and biological preparations of the peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for evaluating the purity of Glycyl-leucyl-tyrosine and determining its concentration in various samples. The method's high resolution and sensitivity make it ideal for detecting and quantifying impurities, such as byproducts from synthesis or degradation products. google.comgoogle.com A typical HPLC analysis involves a reversed-phase column where the separation is based on the hydrophobicity of the molecules.

A common mobile phase for the analysis of peptides like Glycyl-leucyl-tyrosine consists of a gradient of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid) and an organic solvent such as acetonitrile. researchgate.net The detector, most commonly a UV detector set at a wavelength where the tyrosine residue absorbs (around 280 nm), allows for the sensitive detection of the peptide. By comparing the peak area of the sample to that of a known standard, the concentration of Glycyl-leucyl-tyrosine can be accurately determined. Furthermore, the presence of additional peaks in the chromatogram can indicate the presence of impurities, and their relative peak areas can be used to assess the purity of the sample.

Table 1: Illustrative HPLC Parameters for Glycyl-leucyl-tyrosine Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

Development of Chiral Separation Methods for Peptide Enantiomers

The constituent amino acids of Glycyl-leucyl-tyrosine, namely glycine (B1666218), leucine (B10760876), and tyrosine, can exist as different stereoisomers (enantiomers), with the exception of the achiral glycine. Consequently, the tripeptide itself can exist in multiple enantiomeric and diastereomeric forms. Distinguishing between these stereoisomers is critical, as they can exhibit different biological activities. Chiral separation methods are therefore essential for the analysis of Glycyl-leucyl-tyrosine's stereochemical purity.

Chiral stationary phases (CSPs) in HPLC are commonly employed for the separation of peptide enantiomers. sigmaaldrich.com These phases are designed to have specific interactions with one enantiomer over the other, leading to different retention times and thus separation. For peptides containing aromatic amino acids like tyrosine, cyclodextrin-based or macrocyclic antibiotic-based CSPs have shown considerable success. sigmaaldrich.comnih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the peptide enantiomers and the chiral selector of the stationary phase. nih.gov The stability of these complexes differs for each enantiomer, resulting in their differential elution.

Another approach involves the use of a chiral mobile phase additive, where a chiral selector is added to the mobile phase and separation occurs on a standard achiral column. nih.gov The development of such methods requires careful optimization of the chiral selector concentration, mobile phase composition, and temperature to achieve baseline resolution of the enantiomers.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and quantitative analysis of peptides like Glycyl-leucyl-tyrosine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key advantage of ESI is that it typically produces intact molecular ions (e.g., [M+H]+ or [M-H]-), allowing for the direct determination of the molecular weight of Glycyl-leucyl-tyrosine. nih.gov This information is fundamental for confirming the identity of the synthesized or isolated peptide.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is a crucial extension of mass spectrometry that allows for the detailed structural characterization of peptides. nih.gov In an MS/MS experiment, the molecular ion of Glycyl-leucyl-tyrosine, selected in the first mass analyzer, is subjected to fragmentation. The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern is highly specific to the peptide's amino acid sequence.

The most common fragmentation method for peptides is Collision-Induced Dissociation (CID), where the precursor ion collides with an inert gas. This process typically results in the cleavage of the peptide bonds, producing a series of b- and y-ions. By analyzing the mass differences between the fragment ions, the amino acid sequence of the peptide can be deduced and verified. For Glycyl-leucyl-tyrosine, the expected fragmentation would yield ions corresponding to the loss of individual amino acid residues, confirming the Gly-Leu-Tyr sequence.

Table 2: Predicted b- and y-ion Fragments for Glycyl-leucyl-tyrosine

| Fragment Ion | Sequence | Calculated m/z ([M+H]+) |

| b1 | G | 58.04 |

| b2 | GL | 171.12 |

| y1 | Y | 182.08 |

| y2 | LY | 295.17 |

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, offering a more comprehensive analysis of complex samples. nih.gov In IMS-MS, ions are guided through a drift tube filled with a buffer gas under the influence of a weak electric field. Ions with a more compact structure (smaller collision cross-section, CCS) will travel through the drift tube faster than more extended conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and conformational equilibrium of peptides in solution. By measuring the magnetic properties of atomic nuclei, NMR can reveal connectivities between atoms and their spatial proximities, which are crucial for determining the three-dimensional structure of a molecule.

For Glycyl-leucyl-tyrosine, ¹³C NMR spectroscopy in a D₂O solvent provides specific chemical shift values for each carbon atom in the peptide. These shifts are highly sensitive to the local electronic environment and, by extension, to the peptide's conformation. While comprehensive studies detailing the complete solution structure and conformational dynamics of Glycyl-leucyl-tyrosine through advanced NMR techniques like NOESY or ROESY are not extensively reported in the public domain, the fundamental ¹³C NMR data serves as a foundational tool for its structural characterization.

Below is a table of the ¹³C NMR chemical shifts for Glycyl-leucyl-tyrosine, which are instrumental for the initial stages of structural analysis.

Interactive Data Table: ¹³C NMR Chemical Shifts for Glycyl-leucyl-tyrosine in D₂O

| Assignment | Chemical Shift (ppm) |

| 1 | 178.39 |

| 2 | 173.92 |

| 3 | 167.81 |

| 4 | 154.92 |

| 5 | 131.54 |

| 6 | 130.26 |

| 7 | 116.08 |

| 8 | 56.75 |

| 9 | 53.88 |

| 10 | 41.25 |

| 11 | 40.84 |

| 12 | 37.74 |

| 13 | 25.10 |

| 14 | 22.79 |

| 15 | 21.57 |

Note: The specific assignment of each peak to a particular carbon atom in the Glycyl-leucyl-tyrosine molecule requires further detailed 2D NMR analysis.

Crystallographic Methods for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the molecular structure.

A key crystallographic study has been performed on a solvated form of Glycyl-leucyl-tyrosine, specifically Glycyl-L-leucyl-L-tyrosine dihydrate 2-propanol solvate. nih.gov The analysis of this crystal structure provides invaluable insights into the solid-state conformation of the tripeptide.

The research revealed that the asymmetric unit of the crystal contains two independent peptide molecules, designated as A and B, which exhibit different conformations. nih.gov This conformational polymorphism is primarily observed in the side chain of the leucine residue, where the χ¹(²) torsion angle is trans in molecule A and gauche- in molecule B. nih.gov Despite this difference, the backbone conformation of both molecules is similar and adopts a β-pleated sheet-like arrangement, a common secondary structure motif in proteins. nih.gov This extended conformation is a significant finding, as it suggests a predisposition for this peptide to engage in specific intermolecular interactions.

A comparison with other crystal structures containing the Gly-L-Leu-L-Tyr sequence showed nearly identical molecular conformations, indicating that this extended conformation is a stable and preferred arrangement for the tripeptide in the solid state. nih.gov

Interactive Data Table: Crystallographic Data for Glycyl-L-leucyl-L-tyrosine Dihydrate 2-Propanol Solvate nih.gov

| Parameter | Value |

| Molecular Formula | C₁₇H₂₅N₃O₅·C₃H₈O·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Molecules per Asymmetric Unit | 2 |

| Leucine Residue Conformation (Molecule A) | χ¹(²) trans |

| Leucine Residue Conformation (Molecule B) | χ¹(²) gauche- |

| Backbone Conformation | Resembles β-pleated sheet |

Future Research Directions and Unexplored Avenues for Glycyl Leucyl Tyrosine

Development of Advanced Spectroscopic Techniques for Dynamic Conformational Studies

The biological function of peptides is intrinsically linked to their three-dimensional structure and conformational dynamics. While techniques like X-ray crystallography have provided static snapshots of Glycyl-leucyl-tyrosine, revealing a backbone conformation resembling a β-pleated sheet, the dynamic nature of the peptide in solution remains a key area for future exploration. nih.gov

Future research should focus on applying advanced spectroscopic methods to study the conformational landscape of Glycyl-leucyl-tyrosine in real-time. Techniques such as time-resolved fluorescence spectroscopy, two-dimensional infrared (2D-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the transient structures the peptide adopts. For instance, studying the isomerization pathways, as has been done for L-tyrosine using density functional theory (DFT), could reveal how factors like UV light exposure might influence its structure and function. researchgate.net Investigating the conformational properties of Glycyl-leucyl-tyrosine as a function of its side chain torsion angles will be crucial to understanding its energetically preferred forms. researchgate.net

Table 1: Advanced Spectroscopic Techniques for Future Glycyl-leucyl-tyrosine Research

| Spectroscopic Technique | Potential Application for Glycyl-leucyl-tyrosine | Research Focus |

| Time-Resolved Fluorescence | Probing changes in the local environment of the tyrosine residue. | Conformational changes upon binding to a target. |

| 2D-IR Spectroscopy | Mapping the vibrational coupling between peptide backbone amide groups. | Sub-picosecond structural dynamics and solvent interactions. |

| Advanced NMR Spectroscopy | Determining solution-state structures and dynamics over various timescales. | Characterizing intermolecular interactions and transient self-assembly. |

| Raman Spectroscopy | Investigating vibrational modes to identify specific conformational states. researchgate.net | Effects of environmental changes (pH, temperature) on structure. researchgate.net |

Integration of Glycyl-leucyl-tyrosine Research with Systems Biology and Proteomics

To fully comprehend the significance of Glycyl-leucyl-tyrosine, it must be studied within the complex network of biological systems. nih.gov Systems biology, which aims to integrate diverse datasets to model and understand the dynamic properties of biological networks, offers a powerful framework for this purpose. nih.gov Future research should focus on integrating data on Glycyl-leucyl-tyrosine into broader proteomic and metabolomic studies.

Mass spectrometry-based proteomics is a cornerstone technology for the systemic characterization of proteins, including their identification, quantification, and post-translational modifications. nih.gov By developing targeted mass spectrometry assays, researchers can track the levels of Glycyl-leucyl-tyrosine in various biological fluids and tissues under different physiological or pathological conditions. This data can then be integrated into network models to generate hypotheses about its function. nih.govresearchgate.net This approach could help identify novel biomarkers and elucidate the molecular mechanisms of diseases where tyrosine metabolism is relevant. nih.gov The ultimate goal is to move from studying the peptide in isolation to understanding its role as a component within complex signaling networks. researchgate.net

Novel Applications of Computational Chemistry in Glycyl-leucyl-tyrosine Design and Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting molecular properties and designing novel molecules. rsc.org For Glycyl-leucyl-tyrosine, computational approaches can be used to overcome limitations in experimental methods and to guide the design of new peptide variants with enhanced or specific functionalities.

Future computational studies could involve:

Advanced Molecular Dynamics (MD) Simulations: To simulate the conformational dynamics of Glycyl-leucyl-tyrosine in different environments (e.g., water, lipid bilayers) over longer timescales, providing a detailed picture of its behavior.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model potential chemical reactions or interactions with high accuracy, such as its binding to a receptor or enzyme.

Machine Learning (ML) and Artificial Intelligence (AI): To develop models that can predict the biological activity or properties of Glycyl-leucyl-tyrosine derivatives. chapman.edu Interpretable machine learning models, for instance, can be used to explore chemical space and guide the generation of novel peptide-based molecules with desired properties, such as kinase inhibition. chapman.edu This approach combines autoencoders for molecular embedding with perturbation methods to navigate the chemical space efficiently. chapman.edu

Software packages like Proteus, which utilize algorithms to search sequence space, could be adapted to redesign Glycyl-leucyl-tyrosine or peptides containing this motif to bind to specific targets, similar to the successful redesign of tyrosyl-tRNA synthetase. nih.gov

Table 2: Computational Approaches for Glycyl-leucyl-tyrosine Research

| Computational Method | Application | Objective |

| Molecular Dynamics (MD) | Simulating peptide movement and folding. | Predict stable conformations and interaction dynamics. |

| Quantum Mechanics (QM) | Modeling electronic structure and reactivity. | Understand reaction mechanisms at a subatomic level. |

| Machine Learning (ML) | Analyzing large datasets to find patterns. | Predict bioactivity and guide the design of new analogues. chapman.edu |

| Crystal Structure Prediction | Predicting the solid-state structure of new derivatives. | Aid in the development of new materials. rsc.org |

Exploration of Uncharacterized Biochemical Roles in Diverse Biological Systems

While some dipeptides containing tyrosine, such as Glycyl-L-tyrosine, have been studied as a source of tyrosine in parenteral nutrition for neonates, the specific biochemical roles of Glycyl-leucyl-tyrosine are largely uncharacterized. nih.gov It is functionally related to its constituent amino acids, L-leucine and L-tyrosine, but its unique sequence likely confers specific functions. nih.gov

A crucial avenue for future research is the systematic exploration of its potential roles in various biological contexts. This could involve:

Metabolomic Profiling: Identifying and quantifying Glycyl-leucyl-tyrosine in different organisms and tissues to correlate its presence with specific metabolic states.

Enzyme Assays: Screening for peptidases that specifically cleave Glycyl-leucyl-tyrosine and enzymes that may synthesize it.

Cell-Based Assays: Investigating its effects on various cellular processes, such as cell signaling, proliferation, and apoptosis. For example, does it act as a signaling molecule itself, or does it modulate the activity of receptors or ion channels?

Microbiome Studies: Exploring whether gut microbiota produce or metabolize Glycyl-leucyl-tyrosine and what impact this has on host physiology.

These studies could reveal previously unknown functions, such as involvement in neurotransmission, immune response, or as a cryptic signaling peptide released from a larger protein precursor.

Synergistic Approaches Combining Synthetic and Biological Research for Glycyl-leucyl-tyrosine

The most fruitful future research will likely come from synergistic approaches that combine the precision of synthetic chemistry with the complexity of biological investigation. By creating modified versions of Glycyl-leucyl-tyrosine, researchers can probe its structure-function relationships in detail.

For example, synthetic chemists can create analogues with:

Isotopic Labels: For tracking the peptide's metabolic fate using mass spectrometry or NMR.

Fluorophores or Photoreactive Groups: To visualize its localization within cells or to perform photo-crosslinking studies to identify binding partners. The design of photocaged tyrosine derivatives has been successfully used to study protein interactions. nih.gov

Non-canonical Amino Acids: To enhance stability against enzymatic degradation or to alter its conformational preferences and biological activity.

These synthetic peptides can then be used in the biological systems and proteomics workflows described above. For instance, an integrated workflow using crosslinking mass spectrometry with sequential digestion could be employed to identify dynamic protein interactions involving synthetically modified Glycyl-leucyl-tyrosine. embopress.org This combination of synthesis and biology will be a powerful engine for discovery, enabling researchers to not only observe the peptide's natural roles but also to engineer it for novel therapeutic or biotechnological applications.

Q & A

Basic Research Questions

Q. How can researchers distinguish glycyl-leucyl-tyrosine from structurally similar tripeptides during synthesis and characterization?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural uniqueness. Compare retention times via reversed-phase HPLC against known standards . For purity assessment, employ thin-layer chromatography (TLC) with multiple solvent systems (e.g., butanol:acetic acid:water) to detect byproducts or unreacted amino acids .

Q. What experimental protocols ensure reproducibility in synthesizing glycyl-leucyl-tyrosine?

- Methodological Answer : Follow solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu protection strategies. Document reaction conditions (e.g., coupling agents like HBTU, solvent ratios, and deprotection times) in detail. Validate each step via Kaiser tests for free amine groups and characterize intermediates using LC-MS . Share raw spectral data and chromatograms in supplementary materials to enable replication .

Q. Which analytical techniques are optimal for quantifying glycyl-leucyl-tyrosine in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled GLY-LEU-TYR) to correct for matrix effects. Validate methods via spike-recovery experiments in relevant biological fluids (e.g., plasma, cell lysates) to ensure accuracy and precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for glycyl-leucyl-tyrosine across studies?

- Methodological Answer : Conduct meta-analyses using standardized inclusion criteria (e.g., peptide purity ≥95%, consistent assay conditions) to identify confounding variables. Perform dose-response studies under controlled conditions (e.g., pH, temperature) and compare results using statistical frameworks like ANOVA with post-hoc tests . Address batch-to-batch variability by synthesizing multiple lots and testing biological activity in parallel .

Q. What strategies optimize glycyl-leucyl-tyrosine stability in long-term biochemical assays?

- Methodological Answer : Evaluate degradation kinetics under varying storage conditions (e.g., −80°C vs. lyophilized state) using accelerated stability testing. Incorporate stabilizing agents (e.g., trehalose or protease inhibitors) and monitor degradation products via LC-MS. Publish stability data with Arrhenius plots to predict shelf-life .

Q. How can computational modeling enhance understanding of glycyl-leucyl-tyrosine’s interactions with target proteins?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational changes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic parameters (e.g., KD, ΔH) .

Q. What ethical and methodological considerations apply when studying glycyl-leucyl-tyrosine in in vivo models?

- Methodological Answer : Adhere to animal welfare guidelines (e.g., ARRIVE 2.0) for dosing and endpoint selection. Use sham controls and blinded assessments to minimize bias. For human cell lines, obtain informed consent and document IRB approvals. Disclose all ethical compliance steps in the "Methods" section .

Data Management and Reporting

Q. How should researchers present glycyl-leucyl-tyrosine data to ensure transparency and reproducibility?

- Methodological Answer : Include raw spectral data (NMR, MS), chromatograms, and statistical analysis scripts in publicly accessible repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. For structural data, deposit coordinates in the Protein Data Bank (PDB) or similar databases .

Q. What frameworks guide the design of studies investigating glycyl-leucyl-tyrosine’s role in metabolic pathways?

- Methodological Answer : Apply the PICO framework (Population: cell/organism type; Intervention: peptide concentration/duration; Comparison: scrambled peptide controls; Outcome: metabolic markers) to structure hypotheses. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.